molecular formula C11H15N3O3 B15323229 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone

Cat. No.: B15323229
M. Wt: 237.25 g/mol
InChI Key: NIQDABSYSRGHJI-UHFFFAOYSA-N
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Description

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is an organic compound that features a pyrimidine ring substituted with a Boc-protected amino group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone typically involves the protection of the amino group on the pyrimidine ring with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters and efficient isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and deprotecting agents like trifluoroacetic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .

Scientific Research Applications

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Boc-amino)-5-pyrimidinyl]ethanone involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected to reveal a reactive amino group, which can then participate in various biochemical reactions. The pyrimidine ring may interact with nucleic acids or proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Boc-amino)-5-pyrimidinyl]ethanone is unique due to the presence of both the Boc-protected amino group and the ethanone moiety on the pyrimidine ring.

Properties

Molecular Formula

C11H15N3O3

Molecular Weight

237.25 g/mol

IUPAC Name

tert-butyl N-(5-acetylpyrimidin-2-yl)carbamate

InChI

InChI=1S/C11H15N3O3/c1-7(15)8-5-12-9(13-6-8)14-10(16)17-11(2,3)4/h5-6H,1-4H3,(H,12,13,14,16)

InChI Key

NIQDABSYSRGHJI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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